What is the chemical structure and CAS number of Sulfameter-d4
What is the chemical structure and CAS number of Sulfameter-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfameter-d4, a deuterated analog of the sulfonamide antibiotic, Sulfameter. This document outlines its chemical properties, and applications in bioanalytical studies, and provides a representative experimental protocol for its use as an internal standard.
Core Compound Details
Sulfameter-d4 is the deuterium-labeled form of Sulfameter, a long-acting sulfonamide antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Due to the inclusion of four deuterium atoms on the phenyl ring, Sulfameter-d4 serves as an ideal internal standard for the quantification of Sulfameter in complex biological matrices using mass spectrometry-based methods. The stable isotope label ensures that its chemical and physical properties are nearly identical to the parent compound, while its increased mass allows for clear differentiation in a mass spectrometer.[3]
Chemical Structure and Identification
The chemical structure of Sulfameter-d4 is characterized by the substitution of four hydrogen atoms with deuterium on the benzene ring of the Sulfameter molecule.
Chemical Name: 4-amino-2,3,5,6-tetradeuterio-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide[4]
Molecular Formula: C₁₁H₈D₄N₄O₃S
SMILES: NC1=C([2H])C([2H])=C(S(NC2=NC=C(OC)C=N2)(=O)=O)C([2H])=C1[2H]
Quantitative Data Summary
The following table summarizes the key quantitative data for Sulfameter-d4.
| Property | Value |
| CAS Number | 1189483-96-2 |
| Molecular Weight | 284.33 g/mol |
| Purity | ≥98% |
| Physical Form | Solid (White to Yellow) |
| Melting Point | 205-207°C |
| Solubility | DMSO (Slightly), Methanol (Slightly, with sonication) |
| Storage Conditions | 2-8°C |
[Sources: 3, 8, 14]
Mechanism of Action: Sulfonamide Antibiotics
Sulfonamides, including Sulfameter, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA). By blocking this pathway, sulfonamides inhibit bacterial growth and replication.
Caption: Sulfonamide mechanism of action.
Experimental Protocols
Sulfameter-d4 is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Sulfameter levels in biological samples.
Representative Protocol: Quantification of Sulfameter in Milk using LC-MS/MS with Sulfameter-d4 Internal Standard
This protocol is a representative example for the determination of Sulfameter in a complex matrix like milk.
1. Preparation of Standard and Internal Standard Solutions:
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Sulfameter Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulfameter standard and dissolve in 10 mL of methanol.
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Sulfameter-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Sulfameter-d4 and dissolve in 1 mL of methanol.
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Working Standard Solutions: Serially dilute the Sulfameter stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.
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IS Working Solution (1 µg/mL): Dilute the Sulfameter-d4 stock solution with methanol.
2. Sample Preparation (QuEChERS Method):
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To a 50 mL polypropylene centrifuge tube, add 5 mL of milk sample.
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Spike with a known volume of the IS working solution (e.g., 50 µL of 1 µg/mL Sulfameter-d4).
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Add 10 mL of acetonitrile.
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Vortex vigorously for 1 minute.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
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Transfer the upper acetonitrile layer to a new tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).
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Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the initial mobile phase.
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Filter through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
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Liquid Chromatography:
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Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate the analyte from matrix interferences.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry:
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions (example):
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Sulfameter: Precursor ion (Q1) -> Product ion (Q3)
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Sulfameter-d4: Precursor ion (Q1) + 4 Da -> Product ion (Q3)
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Optimize collision energy and other MS parameters for maximum signal intensity.
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4. Data Analysis:
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Quantify Sulfameter in the samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.
Caption: Bioanalytical workflow for Sulfameter.
